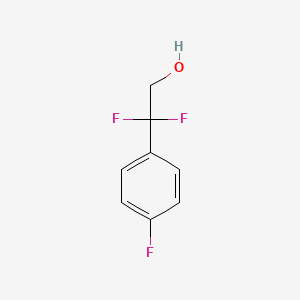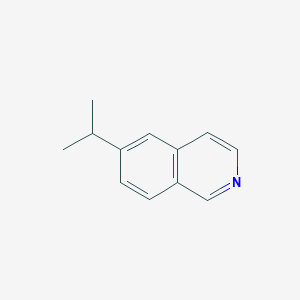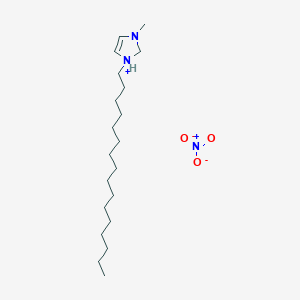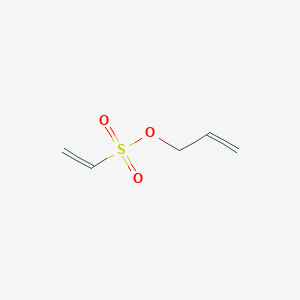
Allyl ethenesulfonate
Overview
Description
Allyl ethenesulfonate (AES) is a sulfonic acid ester. It has been used in polymerization by radical initiators under different conditions . The polymers consist of 67 to 86% of cyclic recurring units for monomer concentrations .
Synthesis Analysis
A practical, highly flexible and eco-friendly method has been developed for the synthesis of allyl thiosulfonates using Morita–Baylis–Hillman (MBH) allyl bromides and sodium arylthiosulfonates . Moreover, the allyl thiosulfonates were successfully transformed into a set of two synthetically viable diallyl disulfanes and unsymmetrical allyl disulfanes in the presence of Cs 2 CO 3 .
Chemical Reactions Analysis
The hydrogen abstraction reaction (HAR) is a major initiation reaction producing primary allyl radicals and leading to chain propagation without degradation chain transfer . These reactions can easily polymerize with free radicals (meth)acrylates or photo-induced auto-oxidation of alkyd resins .
Physical And Chemical Properties Analysis
Sulfonate-based ionic liquids (ILs) with allyl-containing cations have been previously obtained and their thermal, electrochemical and curing properties have been investigated . These ILs present appealing properties, such as low volatility, high thermal stability and high ionic conductivity .
Scientific Research Applications
Application in Epoxy Resin Curing Process
Specific Scientific Field
Materials Chemistry
Summary of the Application
Sulfonate-based ionic liquids (ILs) with allyl-containing cations, such as allyl ethenesulfonate, have been studied for their thermal, electrochemical, and curing properties . These ILs have potential applications in the curing process of epoxy resins .
Methods of Application or Experimental Procedures
To determine the temperature range in which the ionic liquid maintains a liquid state, thermal properties must be examined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The conductivity and electrochemical stability ranges were studied to investigate their potential applicability as electrolytes .
Results or Outcomes
The potential of triflate-based ILs as polymerization initiators for epoxy resins was proven. These ILs present appealing properties, such as low volatility, high thermal stability, and high ionic conductivity .
Application in Natural Product Synthesis
Specific Scientific Field
Organic Chemistry
Summary of the Application
The allyl–allyl cross-coupling reaction is one of the most important cross-coupling reactions as it provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis .
Methods of Application or Experimental Procedures
Catalysts derived from different metals, including Pd, Ni, Cu, Ir, etc., are extensively studied and show excellent regio- and enantioselective control .
Results or Outcomes
This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .
Application in Biomaterials
Specific Scientific Field
Biomaterials Science
Summary of the Application
Sulfonated molecules, such as allyl ethenesulfonate, have been used in the field of biomaterials. Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties .
Methods of Application or Experimental Procedures
The process involves the introduction of sulfonic acid groups into the biomaterial through a chemical modification process known as sulfonation .
Results or Outcomes
The sulfonation process enhances the properties of biomaterials, making them more suitable for various applications in the medical and pharmaceutical fields .
Application in Green Chemistry
Specific Scientific Field
Green Chemistry
Summary of the Application
Ionic liquids (ILs), such as allyl ethenesulfonate, have been studied for their potential applications in green chemistry . They present appealing properties, such as low volatility, high thermal stability, and high ionic conductivity .
Methods of Application or Experimental Procedures
The potential of these ILs is investigated by studying their thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and their electrochemical properties .
Results or Outcomes
These ILs have been tested for almost every application possible, and in some cases, they have already been implemented as a better solution for certain companies .
Application in Polymerization Initiators
Specific Scientific Field
Polymer Chemistry
Summary of the Application
Ionic liquids (ILs) with allyl-containing cations, such as allyl ethenesulfonate, have been studied for their potential as polymerization initiators .
Methods of Application or Experimental Procedures
The potential of these ILs as polymerization initiators is investigated by studying their thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and their electrochemical properties .
Results or Outcomes
Application in Synthetic Chemistry
Specific Scientific Field
Synthetic Chemistry
Summary of the Application
The allyl–allyl cross-coupling reaction is one of the most important cross-coupling reactions as it provides a practical synthetic route for the direct construction of 1,5-dienes .
Methods of Application or Experimental Procedures
Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .
Future Directions
Allyl sulfones are excellent reagents for the allylation of radicals with the concomitant elimination of the arylsulfonyl radical as a leaving group . The general reactivity of allyl arylsulfones as radical acceptors usually relies on the attack at the γ-position of the sulfone, promoting a homolytic scission of the C–S via a classical S N 2′ reaction . This suggests potential future directions in the synthesis of allyl sulfones.
properties
IUPAC Name |
prop-2-enyl ethenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c1-3-5-8-9(6,7)4-2/h3-4H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEFMYGRHVOUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOS(=O)(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethenesulfonic acid, 2-propenyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



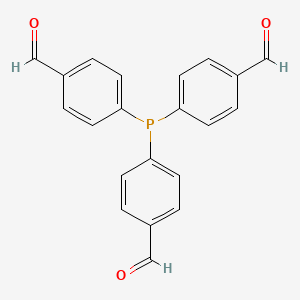
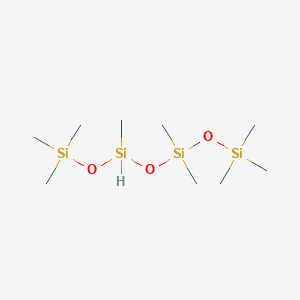
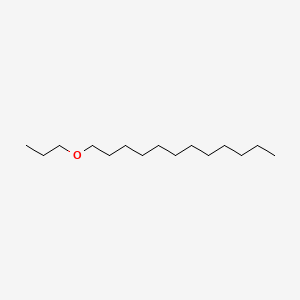
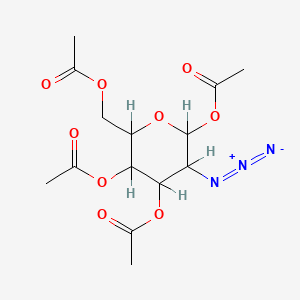
![Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane](/img/structure/B3068655.png)
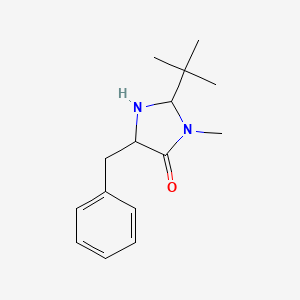
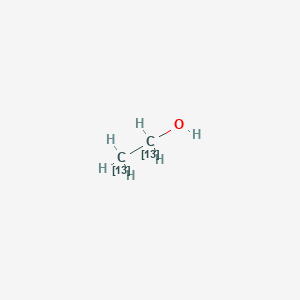
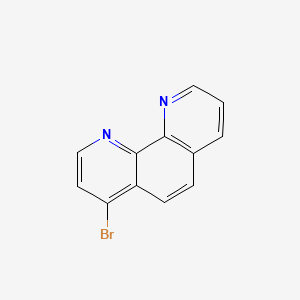
![4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide](/img/structure/B3068686.png)
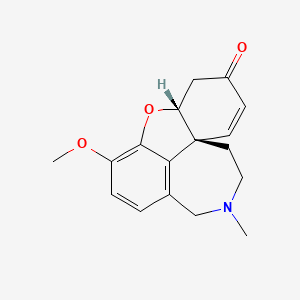
![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)
